2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound that belongs to the class of benzylamines This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves the following steps:
Formation of 2,4-Difluorobenzylamine: This can be achieved by reacting 2,4-difluorobenzyl chloride with ammonia or an amine under suitable conditions.
Esterification: The 2,4-difluorobenzylamine is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis of intermediates: The intermediates such as 2,4-difluorobenzylamine and 2-methylbenzoic acid are synthesized in bulk.
Continuous flow reactors: These reactors are used to carry out the esterification process efficiently, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Difluorobenzyl)amino)-2-methyl-1-propanol
- 2-((2,4-Difluorobenzyl)amino)-2-methyl-1-phenylethanol
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is unique due to its ester linkage, which imparts distinct chemical and biological properties compared to its analogs. This ester functionality can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO3/c1-11-4-2-3-5-14(11)17(22)23-10-16(21)20-9-12-6-7-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZLYSDXYLDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.